molecular formula C8H6F3NO B1310399 2-(Trifluoromethyl)benzaldehyde oxime CAS No. 74467-00-8

2-(Trifluoromethyl)benzaldehyde oxime

Cat. No. B1310399
CAS RN: 74467-00-8
M. Wt: 189.13 g/mol
InChI Key: GBZLIAANNYDSOB-LFYBBSHMSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzaldehyde is given by the formula C8H5F3O . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzaldehyde is a clear colorless to slightly yellow liquid . It has a molecular weight of 174.1199 and a density of 1.32 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Chemical Reactions

  • Transition-Metal Catalysis : Transition-metal triflates have been used to catalyze the formation of oxime ketals of tetrahydrofuran through C–H functionalization, involving reactions with benzaldoximes (Shafi, 2015).
  • Oxidation Processes : Efficient aerobic oxidation of oximes to carbonyl compounds has been facilitated by metalloporphyrins with benzaldehyde as an oxygen acceptor (Zhou, Yuan, & Ji, 2010).
  • Electrocatalytic Oxidation : Electrochemical methods have been employed for the oxidation of benzaldehyde oxime using potassium perchlorate in biphasic mediums, optimizing yields of benzaldehyde (Joy, Balaganesh, & Selvaraj, 2017).

Pharmaceutical and Agrochemical Applications

  • Thermal Hazards and Safety : Studies have identified the thermal hazards associated with benzaldehyde oxime, an important intermediate in pharmaceutical and agrochemical production, emphasizing the necessity of proper temperature control during production and storage (Deng, Yao, Chen, Wang, & Chen, 2017).
  • Design and Synthesis for Acaricidal Activity : Research has focused on designing and synthesizing novel oxime derivatives, including 2-(trifluoromethyl)benzaldehyde oxime, for acaricidal activities against spider mites, highlighting potential applications in pest control (Li et al., 2014).

Material Science and Synthesis

  • Synthesis of Benzaldehyde Oxime : Various methodologies have been developed for the synthesis of benzaldehyde oxime, including catalysis by Iron(III) Chloride, which offers high yields and efficiency (Zhang Hong-ping, 2012).
  • Copper-Catalyzed Synthesis : The copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes allows direct access to structurally diverse trifluoromethylated naphthoquinones, showcasing advanced synthetic techniques (Zhang, Guo, Ye, Liu, & Zhu, 2017).

Safety and Hazard Analysis

  • Safety and Relief Considerations : The safety relief parameters for benzaldehyde oxime have been studied, emphasizing the high risks of combustion and explosion during thermal decomposition, crucial for handling and storage in industrial settings (Deng et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

(NE)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZLIAANNYDSOB-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425940
Record name 2-(trifluoromethyl)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzaldehyde oxime

CAS RN

74467-00-8
Record name 2-(trifluoromethyl)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol) was dissolved in ethanol (200 mL), and added with sodium hydroxide (12.00 g, 300.0 mmol) dissolved in purified water (50 mL). Hydrochloric acid hydroxylamine (16.68 g, 240 mmol) dissolved in purified water (50 mL) was added thereto, followed by stirring for 3 hours. After the reaction was completed, the resultant product was added with ice. The produced solid was filtered, washed with purified water (600 mL), and dried so as to provide a white solid required compound (32.15 g, 171 mmol, 85%).
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KC Liu, BR Shelton, RK Howe - The Journal of Organic Chemistry, 1980 - ACS Publications
Melting points were determined in open capillaries with a Mel-Temp apparatusand are corrected. General Procedure for Oxime Preparations. 11 To a mixture of 0.5 mol of aldehyde in …
Number of citations: 535 pubs.acs.org
RK Bowman, AD Brown, JH Cobb… - The Journal of …, 2013 - ACS Publications
A robust convergent synthesis of the prodrugs of HCV replicase inhibitors 1–5 is described. The central 5H-imidazo[4,5-d]pyridazine core was formed from acid-catalyzed …
Number of citations: 20 pubs.acs.org
KS Kadam, T Gandhi, A Gupte, AK Gangopadhyay… - …, 2016 - thieme-connect.com
An efficient, one-pot approach has been described for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes (mixture of E and Z) and alkynes, using alkyl nitrites under …
Number of citations: 28 www.thieme-connect.com
P Lu, Y Wang, B Ma, J She, Q Zhang, M He… - Medicinal …, 2014 - ingentaconnect.com
Pharmacophore models of human dihydroorotate dehydrogenase (HsDHODH) have been developed using Discovery Studio V2.1 with a training set of 27 HsDHODH inhibitors. With …
Number of citations: 3 www.ingentaconnect.com
L Di Nunno, P Vitale, A Scilimati - Tetrahedron, 2008 - Elsevier
3-Arylisoxazoles react with LDA in THF at 0C affording syn-2,6-diaryl-3,7-diazatricyclo[4.2.0.0 ]octan-4,8-diones (bis-azetidinones), via stereoselective dimerization of an azetinone …
Number of citations: 35 www.sciencedirect.com
M Leivers, JF Miller, SA Chan, R Lauchli… - Journal of Medicinal …, 2014 - ACS Publications
By reducing the basicity of the core heterocycle in a series of HCV NS5B inhibitors, the hERG liability was reduced. The SAR was then systematically explored in order to increase …
Number of citations: 18 pubs.acs.org
PT Lai - 2016 - search.proquest.com
Cancer has become a leading cause of death worldwide. With increased understanding of the mechanisms of cancer cell survival and progression, targeted cancer therapy has become …
Number of citations: 2 search.proquest.com
MM Kauhanka, IM Slabko, UM Kauhanka - Journal of Chemical and Pharmaceutical …, 2017
Number of citations: 0

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